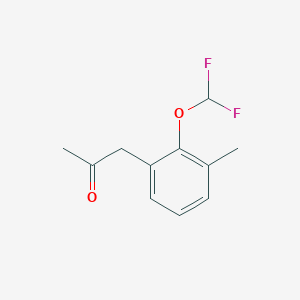
1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 2-(difluoromethoxy)-3-methylbenzene with a suitable acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the propan-2-one moiety can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Phenylacetone: Similar structure but lacks the difluoromethoxy group.
1-Phenyl-2-propanone: Another related compound with a phenyl ring and propan-2-one moiety.
Thiophene Derivatives: Compounds with similar aromatic structures but containing sulfur atoms.
Uniqueness: 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C11H12F2O2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
1-[2-(difluoromethoxy)-3-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2/c1-7-4-3-5-9(6-8(2)14)10(7)15-11(12)13/h3-5,11H,6H2,1-2H3 |
InChIキー |
CNDHNXOHLNAXNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC(=O)C)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



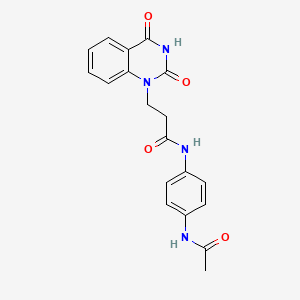
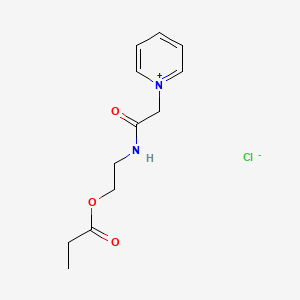
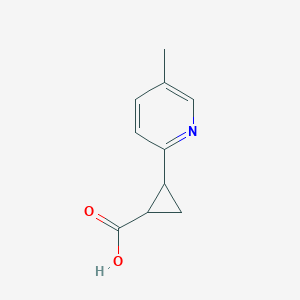
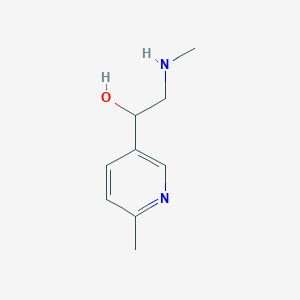
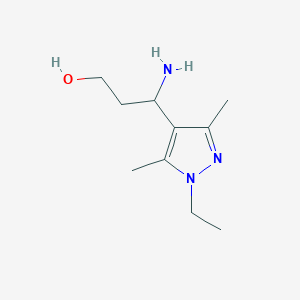
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
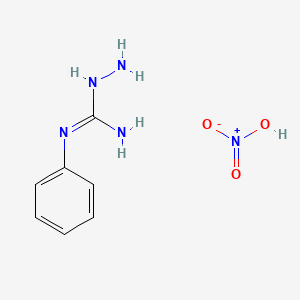
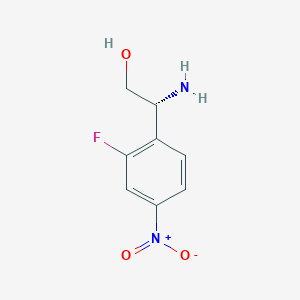


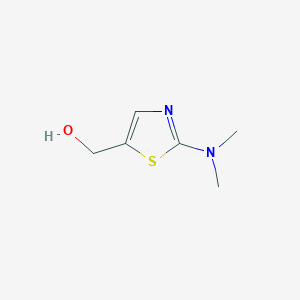
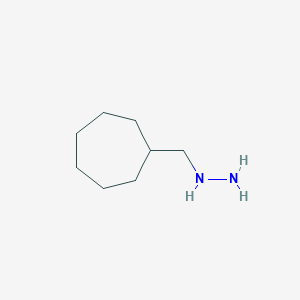
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)
